molecular formula C12H13N3 B13440299 (2-Benzylpyrimidin-4-yl)methanamine

(2-Benzylpyrimidin-4-yl)methanamine

Cat. No.: B13440299
M. Wt: 199.25 g/mol
InChI Key: AYDLUUJKJFQILG-UHFFFAOYSA-N
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Description

(2-Benzylpyrimidin-4-yl)methanamine is an organic compound featuring a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with a benzyl group at position 2 and a methanamine group at position 2. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their roles in enzyme inhibition (e.g., kinase targets) and CNS modulation .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(2-benzylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C12H13N3/c13-9-11-6-7-14-12(15-11)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

AYDLUUJKJFQILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpyrimidin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the methanamine group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Benzylpyrimidin-4-yl)methanamine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyrimidine vs. Piperidine Rings : The pyrimidine ring in the target compound is aromatic and planar, promoting π-π stacking interactions with biological targets. In contrast, piperidine derivatives (e.g., 86945-25-7 and 88915-26-8) have saturated rings, offering conformational flexibility but reduced polarity .

Physicochemical Properties

  • LogP and Solubility : Pyrimidine-based compounds (e.g., the target) are expected to have lower LogP values than piperidine derivatives due to the polarizing effect of aromatic nitrogen atoms. For instance, (1-Benzylpiperidin-4-yl)methanamine (LogP ~2.1) is more lipophilic than the theoretical LogP (~1.5) of the target compound .
  • Stability : The aromatic pyrimidine ring likely confers greater metabolic stability compared to partially saturated tetrahydropyridine derivatives (e.g., 153196-51-1), which may oxidize readily .

Research Findings and Limitations

  • The target compound’s safety data remain unverified but may differ due to aromatic stability.
  • Synthetic Accessibility : Pyrimidine synthesis often requires harsher conditions (e.g., cyclocondensation) compared to reductive amination routes used for piperidine analogs .

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